
acetic acid;hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hexane-1,6-diamine is a compound formed by the combination of acetic acid and hexane-1,6-diamine. Hexane-1,6-diamine, also known as hexamethylenediamine, is an organic compound with the formula H₂N(CH₂)₆NH₂. It is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. Acetic acid, on the other hand, is a simple carboxylic acid with the formula CH₃COOH. The combination of these two compounds results in a product that has significant industrial and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine is primarily produced by the hydrogenation of adiponitrile. The reaction is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron. The yield is good, but commercially significant side products are generated due to the reactivity of partially hydrogenated intermediates. An alternative process uses Raney nickel as the catalyst and adiponitrile diluted with hexane-1,6-diamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .
Industrial Production Methods
The industrial production of hexane-1,6-diamine involves the hydrogenation of adiponitrile. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The hydrogenation process is typically conducted at elevated temperatures and pressures, with the use of ammonia to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Hexane-1,6-diamine undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids to form polyamides, such as nylon 66.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of amine groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Condensation with Carboxylic Acids: Typically conducted at high temperatures and in the presence of catalysts.
Nucleophilic Substitution: Requires suitable leaving groups and can be facilitated by the use of solvents and catalysts.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or hydrogen gas for reduction.
Major Products Formed
Polyamides: Formed by the condensation of hexane-1,6-diamine with carboxylic acids.
Substituted Amines: Formed by nucleophilic substitution reactions.
Oxidized or Reduced Products: Depending on the specific reaction conditions.
Scientific Research Applications
Hexane-1,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various polymers and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Widely used in the production of nylon 66, polyurethane, and epoxy resins
Mechanism of Action
The mechanism of action of hexane-1,6-diamine involves its ability to react with various functional groups due to the presence of amine groups. These reactions can lead to the formation of polymers, cross-linked networks, and other complex structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Pentylamine: A shorter chain diamine with similar reactivity.
Cadaverine: A diamine with a similar structure but different chain length.
Methylhexanamine: A structurally related compound with different functional groups.
Uniqueness
Hexane-1,6-diamine is unique due to its specific chain length and the presence of two amine groups, which make it highly reactive and suitable for the production of high-performance polymers such as nylon 66. Its ability to form strong hydrogen bonds and cross-linked networks also distinguishes it from other similar compounds .
Properties
CAS No. |
36994-77-1 |
|---|---|
Molecular Formula |
C10H24N2O4 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
acetic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C6H16N2.2C2H4O2/c7-5-3-1-2-4-6-8;2*1-2(3)4/h1-8H2;2*1H3,(H,3,4) |
InChI Key |
UFIDHOZDSCTCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CCCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide](/img/structure/B12292149.png)
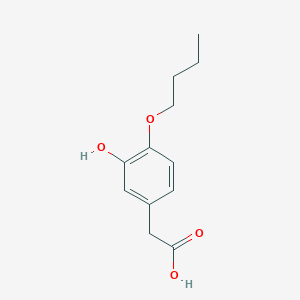
![17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292162.png)
![Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)
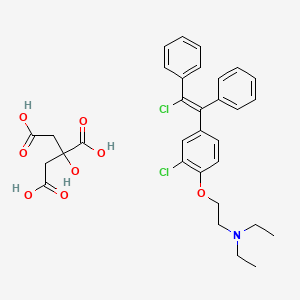

![2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12292184.png)

![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)
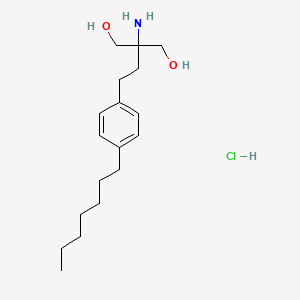
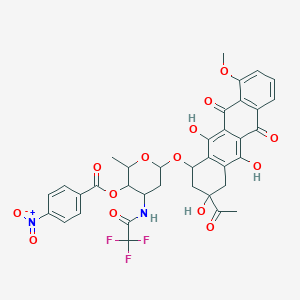
![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/structure/B12292234.png)
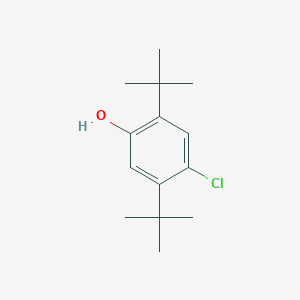
![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)
